Triolein-13C3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

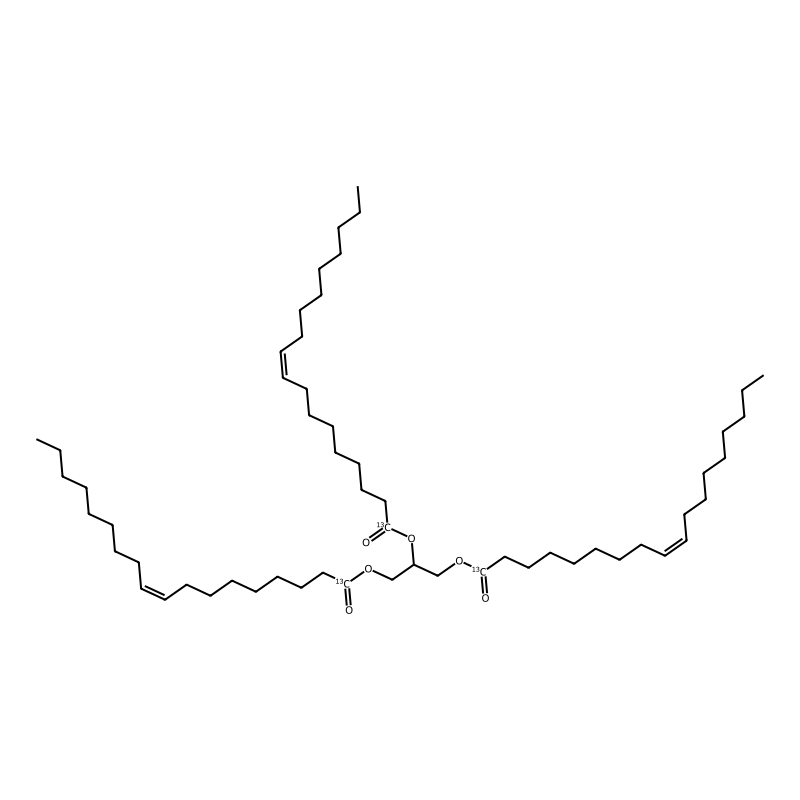

Triolein-13C3 is a stable, non-radioactive, isotopically labeled triglyceride used as a tracer to quantitatively assess dietary fat digestion, absorption, and metabolism. It consists of a glycerol backbone esterified with three 13C-labeled oleic acid molecules. This specific molecular structure makes it a critical tool for in-vivo metabolic research, particularly in clinical diagnostics for fat malabsorption and in studies of postprandial lipid distribution, without the confounding variables of using free fatty acids or the radiation exposure associated with 14C-labeled compounds.

References

- [1] Kalivianakis, M., et al. 'Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis.' European journal of gastroenterology & hepatology 16.4 (2004): 409-415.

- [2] Watkins, J. B., et al. 'Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests.' Gastroenterology 82.5 (1982): 911-917.

- [4] Gunn, T. 'Specific tests for Malabsorption.' Regional Medical Portal, 2010.

Substituting Triolein-13C3 with unlabeled triolein is unfeasible as it eliminates the ability to trace and quantify metabolic processes against the endogenous lipid background. Using 13C-labeled free oleic acid is not a valid substitute for studying digestion, as it bypasses the critical initial step of triglyceride hydrolysis by lingual and pancreatic lipases, a key process in overall fat absorption. Furthermore, replacing Triolein-13C3 with triglycerides containing other labeled fatty acids, such as 13C-palmitin or 13C-stearin, would lead to erroneous conclusions, as different fatty acids exhibit distinct absorption efficiencies, oxidation rates, and metabolic fates.

References

- [3] Newcomer, A. D., et al. 'Triolein breath test: a sensitive and specific test for fat malabsorption.' Gastroenterology 76.1 (1979): 6-13.

- [7] Gaudichon, C., et al. '13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3] tripalmitin and [1,1,1-13C3] triolein.' Rapid communications in mass spectrometry 25.19 (2011): 2697-2703.

- [10] Clément, J. '[Digestion and absorption of dietary triglycerides].' Annales de la nutrition et de l'alimentation 34.1 (1980): 55-99.

- [20] Ros-Marcos, E., et al. 'Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women.' Arteriosclerosis, thrombosis, and vascular biology 40.12 (2020): 2953-2964.

- [22] Zhang, Y., et al. 'New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases.' Genes & Diseases 10.3 (2023): 848-860.

Superior Specificity and Sensitivity in Clinical Fat Malabsorption Diagnostics

In clinical breath tests for diagnosing steatorrhea (fat malabsorption), 13C-Triolein demonstrates superior diagnostic reliability compared to other labeled triglycerides. A study comparing labeled triolein, tripalmitin, and trioctanoin found that the triolein breath test provided the best discrimination with 100% sensitivity and 96% specificity. In contrast, the trioctanoin and tripalmitin tests, while sensitive, produced high rates of false-positive results (69% and 58%, respectively), making them unsuitable for accurate diagnosis. Another study in children confirmed the superiority of 13C-triolein, which was 100% sensitive and 89% specific, whereas tests using 13C-palmitic acid or 13C-trioctanoin yielded both false-positive and false-negative results.

| Evidence Dimension | Diagnostic Specificity |

| Target Compound Data | 96% (Triolein breath test) |

| Comparator Or Baseline | Trioctanoin breath test: 31% (i.e., 69% false positives) Tripalmitin breath test: 42% (i.e., 58% false positives) |

| Quantified Difference | 2.3 to 2.5-fold higher specificity than trioctanoin or tripalmitin-based tests. |

| Conditions | Screening test for steatorrhea in subjects with and without fat malabsorption. |

For clinical diagnostic applications, selecting Triolein-13C3 minimizes the risk of costly and stressful false-positive results, ensuring more reliable patient stratification.

Accurately Quantifies Pancreatic Lipase Function by Tracking Full Digestion Pathway

Triolein-13C3 serves as a direct substrate for pancreatic lipase, enabling precise measurement of its digestive activity. In a study on adult cystic fibrosis patients with pancreatic insufficiency, oral administration of Triolein-13C3 resulted in virtually no recovery of 13CO2 in breath, with a cumulative percentage dose recovery (cPDR) of only 3% at 6 hours. This contrasts sharply with healthy controls, who showed a cPDR of 28%. Crucially, when patients received pancreatic enzyme replacement therapy (PERT), fat absorption normalized, with the cPDR rising to 37%. This demonstrates that Triolein-13C3 accurately tracks the efficacy of lipase activity, a measurement impossible with free fatty acid tracers which bypass this enzymatic step.

| Evidence Dimension | Cumulative 13CO2 Dose Recovery at 6h (% cPDR) |

| Target Compound Data | 3% (Cystic Fibrosis patients without enzyme therapy) |

| Comparator Or Baseline | Healthy Controls: 28% CF Patients with enzyme therapy: 37% |

| Quantified Difference | A >9-fold increase in 13CO2 recovery in healthy controls vs. untreated patients, which normalizes upon treatment. |

| Conditions | Oral ingestion of a liquid meal with 200 µL of 13C-triolein, followed by 6-hour breath sample collection. |

This makes Triolein-13C3 an indispensable precursor for assessing pancreatic exocrine function and validating the efficacy of enzyme replacement therapies in a clinical or research setting.

Higher Intestinal Absorption Compared to Saturated Fat Analogs

The choice of fatty acid tracer significantly impacts study outcomes due to inherent differences in intestinal handling. In a dual-label study, the cumulative tracer recovery in feces over 3 days was measured after a meal containing both [1,1,1-13C3]triolein and [1,1,1-13C3]tripalmitin (a saturated fat). The fecal loss of the oleic acid (C18:1) tracer from triolein was only 0.60%, whereas the loss of the palmitic acid (C16:0) tracer from tripalmitin was 7.03%. This indicates a significantly higher absorption efficiency for triolein.

| Evidence Dimension | Cumulative Tracer Fecal Loss over 3 Days (% of administered dose) |

| Target Compound Data | 0.60 ± 0.15% (from 13C-Triolein) |

| Comparator Or Baseline | 7.03 ± 0.77% (from 13C-Tripalmitin) |

| Quantified Difference | Over 11 times lower fecal excretion (i.e., higher absorption) for the oleate component compared to the palmitate component. |

| Conditions | Healthy subjects receiving a fat-rich meal containing a mixture of [1,1,1-13C3]triolein and [1,1,1-13C3]tripalmitin. |

For studies modeling typical dietary fat uptake or requiring high bioavailability of the tracer, Triolein-13C3 is a more appropriate choice than labeled saturated triglycerides like tripalmitin.

Clinical Screening for Fat Malabsorption Disorders

As a non-radioactive and highly specific substrate, Triolein-13C3 is the indicated choice for developing and performing breath tests to screen for steatorrhea in patient populations, including children and adults with conditions like cystic fibrosis or celiac disease. Its high specificity minimizes false positives compared to other labeled lipids.

Assessing Efficacy of Pancreatic Enzyme Replacement Therapies (PERT)

Triolein-13C3 provides a direct, quantitative measure of the functional efficacy of pancreatic lipase in vivo. This makes it a critical tool for pharmaceutical and clinical research focused on optimizing dosing and formulation of PERT for patients with exocrine pancreatic insufficiency.

Nutritional Studies on Postprandial Lipoprotein Metabolism

Due to its high absorption efficiency compared to saturated fats, Triolein-13C3 is the preferred tracer for investigating the complete pathway of dietary monounsaturated fat, from digestion and intestinal uptake to re-esterification and incorporation into chylomicrons for circulation.

References

- [1] Kalivianakis, M., et al. 'Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis.' European journal of gastroenterology & hepatology 16.4 (2004): 409-415.

- [2] Watkins, J. B., et al. 'Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests.' Gastroenterology 82.5 (1982): 911-917.

- [3] Newcomer, A. D., et al. 'Triolein breath test: a sensitive and specific test for fat malabsorption.' Gastroenterology 76.1 (1979): 6-13.

- [7] Gaudichon, C., et al. '13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3] tripalmitin and [1,1,1-13C3] triolein.' Rapid communications in mass spectrometry 25.19 (2011): 2697-2703.

- [8] Laure, G., et al. '13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein.' Rapid Communications in Mass Spectrometry 25.19 (2011): 2697-2703.